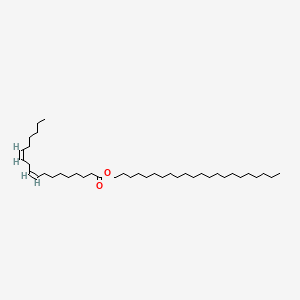

Behenyl linoleate

Description

Properties

CAS No. |

204688-40-4 |

|---|---|

Molecular Formula |

C40H76O2 |

Molecular Weight |

589.0 g/mol |

IUPAC Name |

docosyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18- |

InChI Key |

WBQCFLFBQKAZCD-IZZOXVKHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Behenyl Linoleate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl linoleate (B1235992) (docosyl linoleate) is a wax ester of significant interest in the pharmaceutical, cosmetic, and material science industries due to its unique physicochemical properties. As a long-chain ester, it offers benefits such as emolliency, lubrication, and controlled release in various formulations. This technical guide provides an in-depth overview of the synthesis and characterization of behenyl linoleate. It details both enzymatic and chemical synthesis routes, offering comprehensive experimental protocols. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of this compound, including spectroscopic and thermal analysis methods. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is the ester formed from the reaction of behenyl alcohol, a 22-carbon saturated fatty alcohol, and linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid.[1] Its molecular structure, combining a long saturated alkyl chain with a flexible unsaturated acyl chain, imparts desirable properties for a range of applications. In cosmetics, it can function as a non-greasy emollient and film-forming agent. In pharmaceuticals, it holds potential as an excipient in topical drug delivery systems and as a component in lipid-based nanoparticles. The synthesis of this compound can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact. Accurate and comprehensive characterization is crucial to ensure the quality, purity, and performance of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 204688-40-4[1] |

| Molecular Formula | C40H76O2[1] |

| Molecular Weight | 589.03 g/mol [1] |

| Synonyms | Docosyl (9Z,12Z)-9,12-octadecadienoate[1] |

| Physical State | Solid[1] |

| Purity (typical) | >99%[1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of behenyl alcohol and linoleic acid. This can be accomplished via two main routes: lipase-catalyzed enzymatic synthesis and acid-catalyzed chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a green and highly specific method for esterification. It proceeds under mild reaction conditions, minimizing by-product formation and energy consumption. Immobilized lipases are often preferred as they can be easily recovered and reused.

Materials:

-

Behenyl alcohol

-

Linoleic acid

-

Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym® 435)

-

Anhydrous solvent (e.g., n-hexane, optional for solvent-based reactions)

-

Molecular sieves (for water removal)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of behenyl alcohol and linoleic acid.

-

If a solvent-based reaction is desired, add anhydrous n-hexane. For a solvent-free system, proceed without solvent.

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards the product.

-

The reaction mixture is incubated at a controlled temperature, typically between 40-60°C, with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by titrating the remaining free fatty acid content.

-

Once the reaction reaches completion (or equilibrium), the enzyme is removed by filtration.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

DOT Diagram: Enzymatic Synthesis Workflow

Chemical Synthesis

Acid-catalyzed esterification is a traditional and effective method for producing esters. It typically requires higher temperatures and the use of a strong acid catalyst.

Materials:

-

Behenyl alcohol

-

Linoleic acid

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous toluene (B28343)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add behenyl alcohol, linoleic acid (in a slight molar excess), and anhydrous toluene.

-

Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).

-

Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

DOT Diagram: Chemical Synthesis Workflow

Comparison of Synthesis Methods

Table 2: Comparison of Enzymatic and Chemical Synthesis of Long-Chain Esters

| Parameter | Enzymatic Synthesis | Acid-Catalyzed Synthesis |

| Catalyst | Immobilized Lipase | Strong Acid (e.g., H2SO4) |

| Reaction Temperature | Mild (40-60°C) | High (Reflux) |

| Reaction Time | Can be longer, but optimizable | Typically several hours |

| Yield | Generally high (>90%) | High (>90%) |

| Selectivity | High | Lower, potential for side reactions |

| By-products | Minimal | Potential for colored impurities |

| Catalyst Reusability | Yes (immobilized enzymes) | Difficult for homogeneous catalysts |

| Environmental Impact | Lower (greener process) | Higher |

Characterization of this compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure, purity, and thermal properties of the synthesized this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration and the disappearance of the broad O-H stretching band of the carboxylic acid.

Table 3: Typical FT-IR Spectral Data for Long-Chain Esters

| Wavenumber (cm⁻¹) | Assignment |

| ~3010 | =C-H stretching (alkene) |

| 2920-2850 | C-H stretching (alkane) |

| ~1740 | C=O stretching (ester)[2] |

| ~1170 | C-O stretching (ester) |

Instrument: Fourier Transform Infrared Spectrometer Sample Preparation: A small amount of the sample is placed directly on the ATR crystal, or a thin film is cast on a salt plate (e.g., KBr). Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Protons | Multiplicity |

| ~5.34 | -CH=CH- | m |

| ~4.05 | -O-CH₂- (behenyl) | t |

| ~2.77 | =CH-CH₂-CH= | t |

| ~2.28 | -CH₂-COO- | t |

| ~2.05 | -CH₂-CH= | m |

| ~1.62 | -O-CH₂-CH₂- | p |

| ~1.25 | -(CH₂)n- | s (br) |

| ~0.88 | -CH₃ | t |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon |

| ~173.3 | C=O |

| ~130.2, 128.0 | -CH=CH- |

| ~64.4 | -O-CH₂- (behenyl) |

| ~34.4 | -CH₂-COO- |

| ~31.9 - 22.7 | -(CH₂)n- |

| ~25.6 | =CH-CH₂-CH= |

| ~14.1 | -CH₃ |

Instrument: NMR Spectrometer (e.g., 400 MHz or higher) Solvent: Deuterated chloroform (B151607) (CDCl₃) Procedure:

-

Dissolve a small amount of the purified this compound in CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of this compound and to confirm its molecular weight. The sample is typically derivatized to a more volatile form (e.g., by transesterification to the corresponding fatty acid methyl ester) for GC analysis.[3]

Table 6: Expected GC-MS Data for this compound (as methyl linoleate derivative)

| Parameter | Value |

| Molecular Ion (M⁺) of Methyl Linoleate | m/z 294 |

| Key Fragmentation Ions of Methyl Linoleate | m/z 67 (base peak), 81, 95[3][4] |

Instrument: Gas Chromatograph coupled to a Mass Spectrometer Derivatization (Transesterification):

-

React a small amount of this compound with methanolic HCl or BF₃-methanol to form methyl linoleate.

-

Extract the methyl ester into hexane. GC Conditions:

-

Column: A suitable capillary column (e.g., DB-23, HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100°C and ramping to 240°C. MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: m/z 50-600.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point, crystallization behavior, and thermal stability.

Table 7: Expected Thermal Analysis Data for a Long-Chain Wax Ester

| Technique | Parameter | Expected Observation |

| DSC | Melting Point (Tm) | A sharp endothermic peak. |

| Crystallization Temp (Tc) | An exothermic peak upon cooling. | |

| TGA | Decomposition Temp (Td) | A sharp weight loss indicating thermal decomposition. |

Instrument: DSC or TGA instrument Procedure:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum pan.

-

For DSC, heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to observe melting, then cool at the same rate to observe crystallization.

-

For TGA, heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a high temperature (e.g., 600°C) to observe decomposition.

DOT Diagram: Characterization Workflow

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. Both enzymatic and chemical synthesis methods have been detailed, offering researchers flexibility based on their specific needs and resources. The analytical protocols described, including FT-IR, NMR, GC-MS, and thermal analysis, provide a robust framework for the thorough characterization of the synthesized product, ensuring its identity, purity, and suitability for its intended application. The structured presentation of data and workflows aims to support researchers, scientists, and drug development professionals in the successful synthesis and analysis of this promising wax ester.

References

An In-depth Technical Guide to the Physicochemical Properties of Behenyl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl linoleate (B1235992) (C40H76O2), a wax ester formed from the esterification of behenyl alcohol and linoleic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries.[1][2][3][4] Its potential applications in drug delivery systems, owing to its lipidic nature, necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known characteristics of behenyl linoleate, details experimental protocols for their determination, and outlines key analytical techniques for its characterization.

The molecular formula of this compound is C40H76O2, and it has a molecular weight of 589.03 g/mol .[1][2][3][4] Commercial suppliers offer this compound with a purity of over 99%.[1][2][3][4] While some sources describe its physical state as a solid, others refer to it as an oil, suggesting its melting point may be close to ambient temperature or that its physical state is dependent on its specific isomeric form and purity.[2][5]

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Experimental Protocol/Notes |

| Molecular Formula | C40H76O2[1][2][3][4] | - |

| Molecular Weight | 589.03 g/mol [1][2][3][4] | - |

| CAS Number | 914926-16-2[1] | - |

| Appearance | Reported as both a solid and a pale purple to light pink oil.[2][5] | Visual inspection at ambient temperature. |

| Melting Point | Not definitively reported. As a long-chain, unsaturated wax ester, it is expected to have a lower melting point than its saturated analogue, behenyl behenate (B1239552) (70-74°C).[6] The presence of two double bonds in the linoleate portion significantly lowers the melting point.[7] | Differential Scanning Calorimetry (DSC) is the recommended method.[8][9][10] |

| Boiling Point | Not reported. Expected to be very high due to its large molecular weight. | High-temperature gas chromatography can provide an estimated retention time, but decomposition may occur before boiling. |

| Density | Not definitively reported. The density of similar long-chain fatty acid esters is typically in the range of 0.85-0.90 g/cm³ at room temperature.[11] | Oscillating U-tube densitometer. Measurements should be performed on the liquid state at a controlled temperature. |

| Viscosity | Not definitively reported. As a long-chain ester, it is expected to be more viscous than smaller esters. The viscosity of waxes is highly temperature-dependent.[2][12] | Rotational viscometer or rheometer at a controlled temperature. |

| Solubility | Insoluble in water.[13] Soluble in nonpolar organic solvents like hexane, chloroform, and toluene.[1][14] Sparingly soluble in ethanol.[1][15] | Visual assessment of miscibility in various solvents at a controlled temperature. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 100°C).

-

Hold at the high temperature for a few minutes to ensure complete melting and erase thermal history.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions as the first.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the second heating curve. The onset and offset temperatures of the transition provide the melting range.[10]

Determination of Density

Objective: To measure the density of this compound in its liquid state.

Methodology:

-

Instrument: An oscillating U-tube densitometer is a suitable instrument.

-

Temperature Control: Ensure the instrument's sample cell is equilibrated at the desired measurement temperature (e.g., 25°C, 40°C, 60°C) using a water bath or Peltier element.

-

Calibration: Calibrate the instrument with dry air and deionized water at the measurement temperature.

-

Sample Introduction: If this compound is a solid at room temperature, melt it by gentle heating and then inject the liquid sample into the densitometer, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density.

-

Replicates: Perform multiple measurements and report the average density and standard deviation.

Determination of Viscosity

Objective: To measure the dynamic viscosity of this compound at different temperatures.

Methodology:

-

Instrument: A rotational viscometer or rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate).

-

Temperature Control: Use a temperature-controlled sample stage to maintain the desired measurement temperature.

-

Sample Loading: If solid, melt the this compound and place the required amount onto the lower plate of the instrument.

-

Measurement: Lower the upper geometry to the correct gap setting. Apply a range of shear rates and record the corresponding shear stress to determine the viscosity. For a Newtonian fluid, the viscosity will be independent of the shear rate.

-

Temperature Sweep: Perform measurements at various temperatures to characterize the temperature dependence of the viscosity.

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

-

Qualitative Assessment:

-

Place a small amount of this compound (e.g., 100 mg) into separate test tubes.

-

Add a fixed volume (e.g., 2 mL) of different solvents (e.g., water, ethanol, chloroform, hexane, acetone) to each tube.

-

Vortex the tubes and visually inspect for dissolution at room temperature. Gentle heating may be applied to assess solubility at elevated temperatures.

-

-

Quantitative Assessment (e.g., by HPLC):

-

Prepare saturated solutions of this compound in the solvent of interest at a controlled temperature by adding an excess of the compound and stirring for an extended period.

-

Filter the saturated solution to remove undissolved solid.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a suitable detector (e.g., ELSD or MS).

-

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Due to the high molecular weight and low volatility of intact wax esters, high-temperature GC methods are required.[1]

Experimental Protocol for High-Temperature GC-MS:

-

Column: A high-temperature, low-bleed capillary column (e.g., DB-1HT).[1]

-

Injector: Use a high-temperature injector, and a splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A typical program would start at a moderate temperature (e.g., 150°C), ramp up to a high final temperature (e.g., 380-400°C), and hold to ensure elution of the high molecular weight ester.[1]

-

Mass Spectrometer: Electron ionization (EI) is commonly used. The mass spectrum of this compound will show characteristic fragment ions corresponding to the behenyl alcohol and linoleic acid moieties, allowing for structural confirmation.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound, particularly for purity determination and quantification, as it can be performed at or near ambient temperature, avoiding thermal degradation.[17][18]

Experimental Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 or C30 column is typically used.

-

Mobile Phase: A gradient of a non-polar organic solvent (e.g., acetonitrile, methanol) and a more polar solvent (e.g., water or isopropanol) is common.

-

Detector: As this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred for detection.[17]

-

Quantification: For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of behenyl alcohol and linoleic acid, or through enzymatic synthesis.[17]

Acid-Catalyzed Esterification Protocol:

-

Combine linoleic acid (1 equivalent) and behenyl alcohol (1-1.2 equivalents) in a round-bottom flask with a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux and remove the water byproduct using a Dean-Stark apparatus to drive the reaction to completion.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[17]

Enzymatic Synthesis Protocol:

-

Combine linoleic acid and behenyl alcohol in a suitable molar ratio in a reaction vessel. A solvent-free system can often be used.

-

Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.

-

Heat the mixture to the optimal temperature for the enzyme (typically 40-60°C) with stirring.

-

Monitor the reaction progress.

-

After the reaction, the immobilized enzyme can be removed by filtration for reuse.

-

The product can be used directly or further purified if necessary.[17]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures for the characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Comparative workflow for purity analysis of this compound using GC-MS and HPLC.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While some key quantitative data remains to be experimentally determined, the provided protocols offer a clear path for the comprehensive characterization of this promising lipid-based material. The detailed methodologies for synthesis, purification, and analysis will aid in ensuring the quality and consistency of this compound for its application in advanced formulations. Further research to establish a complete physicochemical profile is highly encouraged to facilitate its broader use in pharmaceutical and cosmetic sciences.

References

- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. larodan.com [larodan.com]

- 4. This compound | 914926-16-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. perkinelmer.com.ar [perkinelmer.com.ar]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A HPLC method to monitor the occurrence of lipid peroxidation in intravenous lipid emulsions used in parenteral nutrition using in-line UV and charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Behenyl Linoleate (CAS 204688-40-4): A Technical Guide for Research and Drug Development

Disclaimer: This document provides a technical overview of behenyl linoleate (B1235992) based on available chemical data and extrapolations from research on structurally similar compounds. As of this writing, in-depth experimental research specifically on behenyl linoleate (CAS 204688-40-4) is limited in publicly accessible scientific literature. The proposed experimental protocols are therefore hypothetical and would require significant optimization.

Introduction

This compound, with the CAS number 204688-40-4, is a wax ester. It is the ester of behenyl alcohol (a 22-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated omega-6 fatty acid). Structurally, it is a large, lipophilic molecule. While specific research on this ester is sparse, its identity as a wax ester suggests potential applications in pharmaceutical formulations, particularly in drug delivery systems, owing to its physicochemical properties. This guide aims to consolidate the available information on this compound and to provide a framework for its potential application and study in research and drug development, drawing parallels with more extensively studied wax esters.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. This information is critical for its evaluation as a potential excipient in drug formulations.

| Property | Value | Source |

| CAS Number | 204688-40-4 | N/A |

| Molecular Formula | C40H76O2 | N/A |

| Molecular Weight | 589.03 g/mol | N/A |

| Appearance | Pale purple to light pink oil | N/A |

| Purity | >99% | N/A |

| Synonyms | Docosyl (9Z,12Z)-9,12-octadecadienoate | N/A |

| Storage | -20°C for pure form (up to 3 years), -80°C in solvent (up to 6 months) | N/A |

Potential Applications in Drug Development

Based on the applications of structurally similar long-chain fatty acid esters and waxes in the pharmaceutical industry, this compound could potentially be utilized in the following areas:

-

Nanoemulsions and Solid Lipid Nanoparticles (SLNs): Due to its lipophilic nature, this compound could serve as a lipid matrix component in nanoemulsions and SLNs. These formulations are used to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Controlled-Release Formulations: As a wax-like substance, it may act as a matrix-forming agent in oral solid dosage forms to achieve sustained or controlled drug release.

-

Topical Formulations: Its properties as an emollient and evaporation retardant suggest its potential use in creams, ointments, and other topical delivery systems to enhance skin hydration and drug penetration.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis, formulation, and characterization of this compound-based drug delivery systems. These are based on established methods for similar wax esters and would require optimization.

Synthesis of this compound

A potential route for the synthesis of this compound is through the esterification of behenyl alcohol and linoleic acid. This can be achieved via chemical or enzymatic methods.

4.1.1. Enzymatic Esterification

-

Materials: Behenyl alcohol, linoleic acid, immobilized lipase (B570770) (e.g., Novozym® 435), and an organic solvent (e.g., n-hexane).

-

Procedure:

-

Dissolve equimolar amounts of behenyl alcohol and linoleic acid in n-hexane.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the enzyme by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography.

-

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Formulation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization method for preparing SLNs using this compound as the lipid matrix.

-

Materials: this compound, a model drug, a surfactant (e.g., Tween® 80), and purified water.

-

Procedure:

-

Melt the this compound at a temperature above its melting point.

-

Disperse or dissolve the model drug in the molten lipid.

-

Heat the aqueous surfactant solution to the same temperature.

-

Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using an Ultra-Turrax®) to form a coarse pre-emulsion.

-

Subject the pre-emulsion to high-pressure homogenization for several cycles.

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Caption: Proposed workflow for the formulation of this compound SLNs.

Characterization of this compound SLNs

The produced SLNs should be characterized to ensure quality and predict their in vivo performance.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A PDI below 0.3 indicates a narrow size distribution.

-

Zeta Potential: Determined using electrophoretic light scattering to assess the surface charge and predict the physical stability of the nanoparticle dispersion.

-

Entrapment Efficiency (EE) and Drug Loading (DL): Calculated after separating the free drug from the SLNs (e.g., by ultracentrifugation). The amount of encapsulated drug is quantified using a suitable analytical method like HPLC.

-

EE (%) = (Total drug - Free drug) / Total drug * 100

-

DL (%) = (Total drug - Free drug) / Total lipid * 100

-

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

In Vitro Drug Release: Studied using a dialysis bag method in a suitable release medium to determine the drug release profile over time.

Caption: Proposed workflow for the characterization of this compound SLNs.

Conclusion

This compound is a wax ester with potential for use in pharmaceutical applications, particularly in the development of novel drug delivery systems. Although direct research on this specific compound is currently lacking, its structural similarity to other well-characterized lipid excipients provides a strong basis for its investigation. The proposed experimental frameworks for synthesis, formulation, and characterization are intended to serve as a starting point for researchers and drug development professionals interested in exploring the utility of this compound. Further research is essential to fully elucidate its properties and establish its efficacy and safety as a pharmaceutical excipient.

The Unseen Potential: A Technical Guide to the Biological Activity of Unsaturated Wax Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated wax esters, long-chain esters of unsaturated fatty acids and fatty alcohols, are emerging from the shadow of their more well-known lipid counterparts.[1][2] Traditionally recognized for their roles in energy storage in marine ecosystems and as structural components in plants, recent scientific inquiry has unveiled a potent and diverse range of biological activities with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the biological activities of unsaturated wax esters, focusing on their anti-inflammatory, metabolic, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals.

Composition and Sources of Unsaturated Wax Esters

Unsaturated wax esters are predominantly found in marine organisms, with the copepod Calanus finmarchicus being a particularly rich source. The oil extracted from this species, Calanus oil, is composed of over 85% wax esters.[3] These esters are characterized by a unique combination of long-chain monounsaturated fatty alcohols and a diverse array of fatty acids, including the omega-3 fatty acids eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and stearidonic acid (SDA). A detailed breakdown of the fatty acid and fatty alcohol composition of Calanus oil is presented in Table 1. Jojoba oil is another significant plant-based source of unsaturated wax esters.

Quantitative Data on Biological Activities

The biological efficacy of unsaturated wax esters has been quantified in a number of studies. The following tables summarize key quantitative data from preclinical and clinical research.

Table 1: Fatty Acid and Fatty Alcohol Composition of Wax Esters from Calanus finmarchicus Oil

| Component | Percentage (%) |

| Total Fatty Acids | >46% |

| - Eicosapentaenoic acid (EPA) | >3% |

| - Docosahexaenoic acid (DHA) | >4% |

| - Stearidonic acid (SDA) | >4% |

| Total Fatty Alcohols | >28% |

| - C20:1 n-9 Fatty Alcohol | >9% |

| - C22:1 n-11 Fatty Alcohol | >12% |

| Wax Esters | >85% |

| Astaxanthin | 600 – 2600 mg/kg |

Data sourced from the Therapeutic Goods Administration (TGA) specifications for Calanus finmarchicus oil.

Table 2: Clinical Trial Data on Calanus Oil Supplementation (12 weeks, 4g/day)

| Parameter | Baseline (Mean ± SD) | Post-intervention (Mean ± SD) | p-value |

| E/A ratio | Value not specified | Value not specified | 0.023 |

| Metabolic Syndrome Severity Score | 0.76 ± 0.58 | 0.41 ± 0.53 | < 0.001 |

| TyG-WHtR Index | 6.34 ± 0.79 | 5.97 ± 0.76 | < 0.001 |

| Diastolic Blood Pressure (mmHg) | 81.08 ± 8.66 | 78.53 ± 9.22 | 0.047 |

| Resting Heart Rate (bpm) | 77.5 ± 8.71 | 74.43 ± 7.19 | 0.047 |

| Waist Circumference (cm) | 94.52 ± 8.98 | Value not specified | 0.049 |

| Absolute Fat Mass (kg) | Value not specified | Value not specified | 0.003 |

| Fasting Glucose (mg/dL) | Value not specified | Value not specified | 0.010 |

| Triglycerides (mg/dL) | 151.9 ± 78.39 | 119.9 ± 45.37 | 0.001 |

| C-Reactive Protein (mg/L) | 2.78 ± 2.86 | 2.93 ± 3.52 | Not significant |

This data is from a pilot study on obese and prediabetic women. The E/A ratio is a measure of diastolic function. The TyG-WHtR index is a marker of insulin (B600854) sensitivity.

Table 3: Antimicrobial Activity of Oleyl Oleate and Oleyl Palmitate

| Microorganism | Wax Ester | Minimum Inhibitory Concentration (MIC) |

| Bacillus subtilis | Oleyl oleate | 20% |

| Oleyl palmitate | 20% | |

| Staphylococcus aureus | Oleyl oleate | 20% |

| Oleyl palmitate | 20% |

Data from a study on palm and olive-based wax esters. The MIC for Gram-negative bacteria (Escherichia coli and Salmonella typhimurium) could not be determined as the stock solution did not inhibit growth.

Mechanisms of Action: Key Signaling Pathways

Unsaturated wax esters exert their biological effects through the modulation of several key signaling pathways. The delayed hydrolysis of the wax ester bond in the digestive tract is thought to lead to a sustained release of bioactive fatty acids and fatty alcohols, which can then interact with various cellular receptors and signaling molecules.

G Protein-Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for long-chain unsaturated fatty acids. Activation of GPR120 by these fatty acids initiates a signaling cascade that has potent anti-inflammatory and insulin-sensitizing effects.

Caption: GPR120 signaling pathway activated by unsaturated fatty acids.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Unsaturated fatty acids, released from wax esters, can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by unsaturated fatty acids.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Unsaturated fatty acids and their derivatives are known to be ligands for PPARs, and their activation can lead to beneficial metabolic effects.

References

Enzymatic Synthesis of Behenyl Linoleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl linoleate (B1235992), a long-chain wax ester, holds significant promise in the pharmaceutical and cosmetic industries due to its unique physicochemical properties, such as emollience and film-forming capabilities. The enzymatic synthesis of this ester presents a green and efficient alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and catalyst reusability. This technical guide provides a comprehensive overview of the enzymatic synthesis of behenyl linoleate, focusing on the use of immobilized lipases. It details experimental protocols, summarizes key quantitative data, and visualizes the underlying processes to aid researchers in the development and optimization of this synthesis.

Introduction

Wax esters, naturally occurring lipids composed of long-chain fatty acids and fatty alcohols, are valued for their diverse applications. This compound (C40H76O2) is synthesized from behenyl alcohol (a 22-carbon saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid). The enzymatic route to this compound, typically employing lipases, offers several advantages over chemical synthesis, which often requires high temperatures and harsh catalysts. Enzymatic synthesis is characterized by its high specificity, leading to fewer byproducts and a purer end product. Immobilized enzymes, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used to simplify catalyst recovery and reuse, enhancing the economic viability of the process.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically carried out via direct esterification of behenyl alcohol and linoleic acid. The reaction is catalyzed by a lipase (B570770), which facilitates the formation of an ester bond with the concurrent release of a water molecule.

Reaction Mechanism

The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize quantitative data from studies on the synthesis of long-chain wax esters, providing a basis for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for Enzymatic Synthesis of Wax Esters

| Parameter | Value Range | Optimal Value (Typical) | Reference |

| Temperature (°C) | 40 - 70 | 50 - 60 | [1] |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:3 | 1:1 - 1:1.5 | [2][3] |

| Enzyme Loading (% w/w of substrates) | 5 - 20 | 10 | [2] |

| Reaction Time (hours) | 4 - 72 | 8 - 24 | [1] |

| Agitation Speed (rpm) | 150 - 250 | 200 |

Table 2: Performance of Different Lipases in Wax Ester Synthesis

| Enzyme | Source | Yield (%) | Reference |

| Novozym® 435 | Candida antarctica | 90 - 98 | |

| Lipozyme® RM IM | Rhizomucor miehei | 85 - 94 | |

| Lipase from Candida sp. 99-125 | Candida sp. | ~72 |

Experimental Protocols

Materials

-

Linoleic Acid (≥99% purity)

-

Behenyl Alcohol (≥99% purity)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Hexane (B92381) (or other suitable organic solvent, optional for solvent-based reactions)

-

Molecular Sieves (3Å or 4Å, optional for water removal)

-

Ethanol (B145695) (for washing the enzyme)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel (for column chromatography)

Detailed Methodology for Enzymatic Synthesis

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of linoleic acid and behenyl alcohol. For a solvent-free system, gently heat the mixture to melt the behenyl alcohol. If a solvent is used, dissolve the reactants in a suitable solvent like hexane.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 10% by weight of the total substrates.

-

Reaction: The reaction is carried out in a temperature-controlled shaker or a stirred-tank reactor. Typical conditions are 50-60°C with agitation at 200 rpm for 8-24 hours. To drive the equilibrium towards product formation, water, a byproduct of the reaction, can be removed by conducting the reaction under vacuum or by adding molecular sieves.

-

Enzyme Recovery: After the reaction, the immobilized enzyme is separated by simple filtration. The recovered enzyme can be washed with ethanol and dried for reuse in subsequent batches.

-

Work-up: The crude product is then diluted with a solvent like hexane and washed sequentially with a saturated sodium bicarbonate solution to remove any unreacted fatty acids, followed by washing with water to remove any remaining salts.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel to remove any remaining impurities.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the components of the reaction mixture. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the ester.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to confirm the formation of the ester bond. The spectrum of this compound will show a characteristic ester carbonyl (C=O) stretching vibration band around 1740 cm⁻¹. The disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3300 cm⁻¹) from the starting materials also indicates the progress of the reaction.

Conclusion

The enzymatic synthesis of this compound offers a sustainable and efficient method for producing this high-value wax ester. By optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high yields and purity can be achieved. The use of immobilized enzymes like Novozym® 435 facilitates catalyst reuse, making the process more cost-effective and environmentally friendly. This guide provides the foundational knowledge and protocols for researchers to successfully synthesize and characterize this compound for various applications in the pharmaceutical and cosmetic industries.

References

- 1. Lipase-catalyzed synthesis of conjugated linoleyl beta-sitosterol and its cholesterol-lowering properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High yield of wax ester synthesized from cetyl alcohol and octanoic acid by lipozyme RMIM and Novozym 435 - PubMed [pubmed.ncbi.nlm.nih.gov]

Behenyl Linoleate: A Technical Guide to its Potential as a Phase Change Material for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl linoleate (B1235992) (C40H76O2) is a long-chain wax ester formed from the esterification of behenyl alcohol (a C22 saturated fatty alcohol) and linoleic acid (a C18:2 unsaturated fatty acid).[1] Its unique molecular structure imparts specific thermal properties that make it a compelling candidate for investigation as a Phase Change Material (PCM), particularly for applications within the pharmaceutical and drug development sectors. PCMs are materials that absorb and release large amounts of latent heat at a nearly constant temperature during a phase transition (typically solid-liquid). This property can be harnessed for precise temperature regulation in applications such as temperature-responsive drug delivery systems and the thermal protection of sensitive biological materials. This technical guide provides an in-depth overview of the synthesis, thermal properties, and experimental characterization of behenyl linoleate as a potential PCM, along with its prospective applications in drug delivery.

Physicochemical and Thermal Properties

While specific experimental data for all thermal properties of pure this compound are not extensively available in the public literature, its characteristics can be inferred from studies on tear film lipids and the broader class of long-chain wax esters used as PCMs.

Research into the composition of the human tear film has identified this compound as one of a select group of wax esters that undergo a phase transition near physiological temperatures.[2][3][4][5] Studies indicate that these specific wax esters, including this compound, melt within approximately 2°C of 35°C.[4] This suggests a melting point that is highly relevant for biomedical applications.

The latent heat of fusion is a critical parameter for any PCM, representing its thermal energy storage capacity. While a precise value for this compound is not readily found, comparable long-chain wax esters, such as those found in beeswax, exhibit high latent heats. For example, white beeswax has a latent heat of 210.51 J/g.[6] It is reasonable to anticipate that this compound possesses a significant latent heat of fusion, likely falling within the typical range for fatty acid esters.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Source / Comment |

| Chemical Formula | C40H76O2 | [1] |

| Molecular Weight | 589.03 g/mol | [1] |

| CAS Number | 204688-40-4 | [1] |

| Melting Point | ~33-37 °C | Estimated from tear film lipid research.[2][3][4][5] |

| Latent Heat of Fusion | Data not available. (Estimated range for similar wax esters: 170-220 J/g) | Based on values for comparable materials like beeswax.[6] |

| Specific Heat Capacity | Data not available. | |

| Thermal Conductivity | Data not available. | |

| Thermal Stability | Data not available. | TGA would be required to determine the onset of degradation. |

Synthesis of this compound

This compound is synthesized via the esterification of behenyl alcohol and linoleic acid. Several established methods for the synthesis of long-chain fatty acid esters can be adapted for this purpose. A common and effective approach is Fischer esterification, which involves reacting the fatty acid and alcohol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Behenyl alcohol

-

Linoleic acid

-

Toluene (or another suitable solvent to facilitate azeotropic removal of water)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sodium bisulfate, or concentrated sulfuric acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of behenyl alcohol and linoleic acid in toluene.

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 2-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound product by column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient, to yield the pure ester.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Methodological & Application

Application Note & Protocol: Quantification of Behenyl Linoleate using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of behenyl linoleate (B1235992) in various sample matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Charged Aerosol Detector (CAD).

Introduction

Behenyl linoleate is a wax ester, an ester of behenyl alcohol (a long-chain fatty alcohol) and linoleic acid (a polyunsaturated fatty acid). Its quantification is essential in various fields, including cosmetics, pharmaceuticals, and material science, for quality control, formulation development, and stability testing. Due to its high molecular weight and lack of a strong UV chromophore, traditional HPLC with UV detection is not ideal.[1] This application note details a robust RP-HPLC method coupled with a Charged Aerosol Detector (CAD), which is well-suited for the analysis of non-volatile compounds like this compound, offering high sensitivity and a wide dynamic range.[2]

Experimental

Materials and Reagents

-

Analytical Standard: this compound (>99% purity) (CAS: 914926-16-2 or 204688-40-4).[3][4]

-

HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water.

-

Sample Diluent: Isopropanol or a mixture of Acetonitrile/Isopropanol (1:1, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector is recommended.

| Parameter | Condition |

| HPLC Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) |

| Mobile Phase A | Methanol/Water (95:5, v/v) |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| CAD Settings | Evaporation Temperature: 35°C, Nebulizer Gas (Nitrogen): 35 psi |

Table 1: Mobile Phase Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Protocol

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the sample diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the sample diluent to achieve concentrations ranging from 5 µg/mL to 500 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general protocol for a lipid extract is provided below.

-

Accurately weigh a known amount of the sample.

-

Extract the lipids using a suitable organic solvent (e.g., hexane, chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the sample diluent.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.[5]

Analysis Workflow

Caption: HPLC analysis workflow for this compound quantification.

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound standard against the corresponding concentration. A linear regression analysis is then performed.

Table 2: Example Calibration Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | 15,234 |

| 10 | 31,056 |

| 50 | 155,890 |

| 100 | 312,450 |

| 250 | 780,123 |

| 500 | 1,555,678 |

Quantitative Results

The concentration of this compound in the sample is determined using the equation from the linear regression of the calibration curve.

Table 3: Quantification of this compound in a Sample

| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount in Original Sample (mg/g) |

| Sample 1 | 254,321 | 81.4 | 16.3 |

| Sample 2 | 412,876 | 132.2 | 26.4 |

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 4: Method Validation Summary

| Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.995 | 0.9992 |

| Accuracy (% Recovery) | 80 - 120% | 98.5% |

| Precision (% RSD) | ≤ 15% | 2.5% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 1.5 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 5.0 µg/mL |

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical components for the successful quantification of this compound.

Caption: Key relationships in the HPLC-CAD method for this compound.

References

Application Notes and Protocols for Behenyl Linoleate in Controlled-Release Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable scarcity of published research specifically detailing the application of behenyl linoleate (B1235992) in controlled-release drug delivery systems. The following application notes and protocols are constructed based on the established use of structurally similar long-chain fatty acid esters, such as behenyl stearate (B1226849) and glyceryl behenate, in pharmaceutical formulations. These compounds share key physicochemical properties with behenyl linoleate, such as a solid state at room temperature and high lipophilicity, making them suitable surrogates for designing and evaluating controlled-release systems. The provided protocols are intended as a foundational guide and would necessitate optimization for specific formulations involving this compound.

Introduction to this compound in Controlled Drug Delivery

This compound (CAS 204688-40-4) is a wax ester formed from the esterification of behenyl alcohol and linoleic acid.[1] Its long alkyl chain imparts a solid, waxy texture and significant lipophilicity. These characteristics make it a promising candidate for the development of lipid-based controlled-release drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs).[2] SLNs are at the forefront of nanomedicine, offering advantages such as enhanced drug stability, controlled release kinetics, and the potential for targeted delivery.[3] The solid lipid matrix can protect encapsulated therapeutic agents from enzymatic degradation and harsh physiological environments, while providing sustained release over an extended period.[3]

Potential Advantages of this compound-Based SLNs:

-

Controlled Release: The solid, non-erodible lipid matrix can modulate the diffusion of the encapsulated drug, leading to a sustained release profile.[4]

-

Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation in a lipid matrix can improve solubility and absorption.[3]

-

Improved Stability: The solid lipid core can protect labile drugs from chemical and enzymatic degradation.[3]

-

Biocompatibility: Composed of physiological lipids, SLNs are generally well-tolerated and biodegradable.[3]

Physicochemical Properties of this compound and Related Lipids

A comprehensive understanding of the physicochemical properties of the lipid excipient is crucial for designing effective controlled-release formulations.

| Property | This compound | Behenyl Stearate | Glyceryl Behenate |

| Chemical Name | Docosyl (9Z,12Z)-9,12-octadecadienoate | Docosyl octadecanoate | Docosanoin |

| CAS Number | 204688-40-4 | 22413-03-2 | 30233-64-8 |

| Molecular Formula | C40H76O2 | C40H80O2 | C69H134O6 |

| Molecular Weight | 589.03 g/mol [1] | 593.06 g/mol | 1059.7 g/mol |

| Melting Point (°C) | Solid at room temperature (exact value not readily available) | 55-70 | ~70 |

Experimental Protocols

The following protocols are adapted from established methods for the preparation and characterization of SLNs using lipids structurally similar to this compound.

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This method is suitable for producing SLNs with a narrow size distribution and avoids the use of organic solvents.

Materials:

-

This compound (Solid Lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween 80, Lecithin)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer

Protocol:

-

Preparation of the Lipid Phase:

-

Melt the this compound at a temperature approximately 5-10°C above its melting point.

-

Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure homogeneity.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-emulsion Formation:

-

Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

-

Homogenize the pre-emulsion for several cycles (typically 3-5) at a pressure of 500-1500 bar.

-

-

Cooling and SLN Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

-

-

Storage:

-

Store the SLN dispersion at 4°C.

-

Characterization of this compound SLNs

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo stability and behavior of the nanoparticles.

Equipment:

-

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Protocol:

-

Dilute the SLN dispersion with purified water to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

-

Perform measurements in triplicate to ensure reproducibility.

3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.

Equipment:

-

Ultracentrifuge

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Protocol:

-

Separation of Free Drug:

-

Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation. The SLNs will form a pellet, leaving the free drug in the supernatant.

-

-

Quantification of Free Drug:

-

Carefully collect the supernatant and quantify the amount of free drug using a validated analytical method.

-

-

Calculation:

-

Calculate the EE and DL using the following equations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

-

3.2.3. In Vitro Drug Release Study

This study evaluates the rate and mechanism of drug release from the SLNs.

Equipment:

-

Dialysis membrane

-

Shaking water bath or incubator

-

Analytical instrument for drug quantification

Protocol:

-

Place a known amount of the SLN dispersion into a dialysis bag.

-

Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.

-

Maintain the system at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of drug released in the collected samples.

-

Plot the cumulative percentage of drug released against time.

Quantitative Data Summary (Representative Data from Glyceryl Behenate SLNs)

The following tables summarize quantitative data from studies on SLNs formulated with glyceryl behenate, a lipid structurally and functionally similar to this compound. This data provides an indication of the expected performance of this compound-based SLNs.

Table 1: Formulation and Physicochemical Properties of Donepezil-Loaded Glyceryl Behenate SLNs [5]

| Formulation Code | Drug:Lipid Ratio | Surfactant Concentration (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |

| F1 | 1:1 | 1.0 | 150.3 ± 12.1 | 0.25 ± 0.03 | -18.5 ± 1.2 | 85.2 ± 4.5 |

| F2 | 1:2 | 1.5 | 125.8 ± 9.8 | 0.19 ± 0.02 | -22.1 ± 1.5 | 92.7 ± 3.8 |

| Optimized | 1:3 | 2.0 | 99.42 ± 7.26 | 0.173 | -25.4 ± 1.8 | 96.72 ± 5.89 |

Table 2: In Vitro Drug Release of Donepezil from Optimized Glyceryl Behenate SLNs [5]

| Time (hours) | Cumulative Release (%) |

| 1 | 15.2 ± 1.8 |

| 2 | 28.7 ± 2.5 |

| 4 | 45.1 ± 3.1 |

| 8 | 68.9 ± 4.2 |

| 12 | 85.4 ± 5.1 |

| 24 | 96.72 ± 5.89 |

Visualizations

References

Application Notes and Protocols for Behenyl Linoleate in Solid Lipid Nanoparticles (SLNs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) represent a promising drug delivery platform, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. These carriers are formulated from biocompatible and biodegradable lipids, presenting a viable alternative to polymeric nanoparticles. Behenyl linoleate (B1235992), a wax ester composed of behenyl alcohol and the unsaturated fatty acid, linoleic acid, is a potential candidate for the lipid matrix of SLNs. Its solid state at room temperature and physiological compatibility make it an interesting lipid for investigation in drug delivery systems.

The presence of the unsaturated linoleic acid moiety in behenyl linoleate is expected to create a less ordered, imperfect crystalline structure in the solid lipid matrix. This characteristic can be advantageous for enhancing drug loading capacity and minimizing drug expulsion during storage, a common challenge observed with highly crystalline lipid matrices. These application notes provide a comprehensive guide for the formulation and characterization of SLNs using this compound, with protocols adapted from well-established methods for similar long-chain fatty acid esters.

Physicochemical Properties of this compound

| Property | Description | Reference |

| Chemical Name | Docosyl (9Z,12Z)-9,12-octadecadienoate | [1] |

| CAS Number | 204688-40-4 | |

| Molecular Formula | C40H76O2 | [1] |

| Molecular Weight | 589.03 g/mol | [1] |

| Physical State | Solid | [1] |

| Key Structural Feature | Ester of a long-chain saturated fatty alcohol (behenyl alcohol) and a long-chain unsaturated fatty acid (linoleic acid). |

The unsaturated nature of the linoleate portion is a critical factor that distinguishes it from more commonly used saturated lipids like glyceryl behenate (B1239552) or behenyl stearate. This can lead to a lower melting point and a less crystalline solid matrix, potentially influencing drug encapsulation and release kinetics.

Experimental Protocols

The following protocols are based on established methods for the preparation of SLNs with analogous lipids and serve as a starting point for the development of this compound-based formulations. Optimization of these protocols for this compound will be necessary.

Protocol 1: High-Pressure Homogenization (HPH)

This is a widely used and scalable method that avoids the use of organic solvents.

Materials:

-

This compound (Solid Lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Poloxamer 188, Tween 80, Lecithin)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound at a temperature approximately 5-10°C above its melting point.

-

Dissolve the lipophilic drug in the molten lipid.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-emulsion Formation:

-

Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer to form a coarse oil-in-water (o/w) emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

-

Homogenize the emulsion for several cycles (typically 3-5) at high pressure (e.g., 500-1500 bar).

-

-

Cooling and Solidification:

-

Allow the resulting nanoemulsion to cool down to room temperature to facilitate the solidification of the lipid and the formation of SLNs.

-

-

Storage:

-

Store the SLN dispersion at a suitable temperature (e.g., 4°C).

-

Protocol 2: Solvent Emulsification-Evaporation

This method is suitable for thermolabile drugs as it can be performed at lower temperatures.

Materials:

-

This compound (Solid Lipid)

-

Drug to be encapsulated

-

Organic solvent (e.g., ethanol, acetone, chloroform)

-

Surfactant (e.g., Tween 80, Lecithin)

-

Purified water

Equipment:

-

Ultrasonicator (probe or bath)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve the this compound and the drug in a suitable organic solvent.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under continuous stirring.

-

Emulsify the mixture using a high-speed homogenizer or an ultrasonicator to form an oil-in-water emulsion.

-

-

Solvent Evaporation:

-

Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. The evaporation of the solvent leads to the precipitation of the lipid as nanoparticles.

-

-

Purification:

-

The resulting SLN dispersion can be purified by centrifugation or dialysis to remove any remaining organic solvent and excess surfactant.

-

-

Storage:

-

Store the purified SLN dispersion at an appropriate temperature.

-

Characterization of this compound SLNs

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the SLNs. They are typically measured using Dynamic Light Scattering (DLS).

Procedure:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument at a fixed temperature (e.g., 25°C).

-

Perform the measurements in triplicate to ensure reproducibility.

Entrapment Efficiency (EE) and Drug Loading (DL)

EE and DL determine the amount of drug successfully encapsulated within the nanoparticles.

Procedure:

-

Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion. This can be achieved by ultracentrifugation, where the SLNs are pelleted, and the supernatant contains the free drug.

-

Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

Entrapment Efficiency (%EE) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

Drug Loading (%DL) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

-

Morphological Characterization

The shape and surface morphology of the SLNs can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Procedure (for TEM):

-

Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

-

Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

-

Observe the grid under the TEM to visualize the nanoparticles.

Quantitative Data (Based on Analogous Lipids)

The following tables summarize typical quantitative data for SLNs formulated with long-chain fatty acid esters like glyceryl behenate and behenyl stearate. These values can be considered as a starting point and for comparative purposes when developing this compound-based SLNs.

Table 1: Physicochemical Properties of SLNs Formulated with Analogous Lipids

| Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug | Reference |

| Glyceryl Behenate | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | Haloperidol | [2] |

| Glyceryl Behenate | 214.5 ± 4.07 | Not Reported | -12.7 ± 0.87 | 81.6 ± 2.3 | Lopinavir | |

| Glyceryl Behenate | 380.9 - 783.1 | 0.241 - 0.597 | Not Reported | Not Reported | Resveratrol | |

| Beeswax & Theobroma Oil | 265 - 333.6 | Not Reported | Not Reported | >60 | Various | |

| Carnauba Wax | 176.3 ± 2.78 | 0.268 ± 0.02 | -35.5 ± 0.36 | Not Reported | Sesamol |

Table 2: Formulation Parameters for SLNs with Analogous Lipids

| Lipid Concentration (% w/w) | Surfactant Concentration (% w/w) | Homogenization Pressure (bar) | Homogenization Cycles | Resulting Particle Size (nm) | Reference |

| 0.1 - 30 | 0.5 - 5 | 500 - 1500 | 3 - 5 | Varies | |

| 5 | 6 (Tween 80) | Not Applicable (Microemulsion) | Not Applicable | Smaller than with Poloxamer 188 |

Visualizations

Caption: Experimental workflow for the preparation and characterization of this compound SLNs.

Caption: Generic signaling pathway of a drug delivered by an SLN.

References

Application of Behenyl Linoleate in Cosmetic Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl linoleate (B1235992) is the ester of behenyl alcohol and linoleic acid, combining the desirable properties of a long-chain fatty alcohol with an essential fatty acid. This unique combination makes it a promising multifunctional ingredient for cosmetic and dermatological applications. Behenyl alcohol, a 22-carbon saturated fatty alcohol, provides structure, emolliency, and stabilization to formulations.[1][2][3] Linoleic acid, an omega-6 essential fatty acid, is a crucial component of the skin's natural barrier and is involved in the synthesis of ceramides.[4][5] The resulting ester, behenyl linoleate, is anticipated to deliver both the sensory benefits of a high molecular weight ester and the biological benefits of linoleic acid, such as skin barrier repair, hydration, and anti-inflammatory effects.

These application notes provide a comprehensive overview of the potential uses of this compound in cosmetic science, detailed experimental protocols for its evaluation, and a summary of its inferred physicochemical properties.

Physicochemical Properties and Formulation Guidelines

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value | Rationale & References |

| INCI Name | This compound | Ester of behenyl alcohol and linoleic acid. |

| Appearance | Waxy solid to semi-solid | Behenyl alcohol is a waxy solid. The presence of the unsaturated linoleic acid may lower the melting point compared to a saturated ester like behenyl behenate (B1239552). |

| Melting Point | 45-55 °C | Lower than behenyl behenate (70-74°C) due to the unsaturation in the linoleic acid chain. |

| Solubility | Oil soluble, water insoluble | Typical for long-chain fatty acid esters. |

| HLB Value (Calculated) | ~4-6 | Estimated as a water-in-oil (W/O) emulsifier or co-emulsifier for oil-in-water (O/W) emulsions. |

| Comedogenicity Rating (Inferred) | 1-2 (Low to Moderately Low) | Linoleic acid is non-comedogenic and can help regulate sebum. Behenyl alcohol is also considered non-pore-clogging. Behenyl behenate has a rating of 2. |

Formulation Guidelines:

-

Emulsions: this compound can be incorporated into the oil phase of both O/W and W/O emulsions. It can function as a co-emulsifier, thickener, and emollient. For O/W emulsions, it should be heated with the other oil-phase ingredients to its melting point before emulsification.

-

Anhydrous Formulations: It can be used in balms, sticks, and ointments to provide structure and a substantive, moisturizing feel.

-

Typical Use Levels: 1-10% in emulsions and 2-20% in anhydrous formulations.

Application Notes

Skin Barrier Repair and Moisturization

Mechanism of Action: The linoleic acid moiety of this compound is a precursor to ceramides, which are essential lipids in the stratum corneum that maintain the skin's barrier function. By delivering linoleic acid to the epidermis, this compound can help replenish ceramide levels, thereby strengthening the skin barrier, reducing transepidermal water loss (TEWL), and improving skin hydration. The behenyl alcohol component contributes to the occlusive properties of the molecule, forming a protective layer on the skin to prevent moisture loss.

Recommended for:

-

Dry and dehydrated skin conditions.

-

Compromised skin barrier due to environmental stressors or dermatological conditions.

-